molecular formula C48H78N12O15 B058551 Eglin c (41-49) CAS No. 122299-11-0

Eglin c (41-49)

Cat. No.: B058551
CAS No.: 122299-11-0
M. Wt: 1063.2 g/mol
InChI Key: AHWKRDTXAJKKKX-WWRYCTMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eglin c (41-49) is a peptide fragment derived from Eglin C, a small (8 kDa), thermostable protein originally isolated from medicinal leeches (Hirudo medicinalis). Eglin C belongs to the potato chymotrypsin inhibitor family and exhibits broad-spectrum inhibitory activity against proteases such as elastase, subtilisin, cathepsin, α-lytic protease, and chymotrypsin . The 41-49 fragment retains key structural motifs critical for protease inhibition, particularly residues within its reactive-site loop (Asp46, Arg48, and Asn50), which mediate binding to target enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eglin c (41-49) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of eglin c (41-49) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques, such as preparative HPLC, are used to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Eglin c (41-49) primarily undergoes interactions with proteases, leading to inhibition of their activity. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The peptide interacts with proteases such as cathepsin G and α-chymotrypsin under physiological conditions. These interactions are characterized by the formation of non-covalent bonds between the peptide and the active sites of the enzymes .

Major Products Formed

The primary product of the interaction between eglin c (41-49) and proteases is the inhibited enzyme-peptide complex. This complex prevents the protease from interacting with its natural substrates, thereby reducing its activity .

Scientific Research Applications

Scientific Research Applications

Eglin C (41-49) is utilized across several domains of scientific research:

Biochemistry

  • Protease Inhibition Studies : Eglin C (41-49) is extensively used to study the mechanisms of protease inhibition and the structure-activity relationships of peptide inhibitors.

Molecular Biology

  • Protein-Protein Interactions : The peptide plays a role in experiments focusing on understanding protein-protein interactions and enzyme kinetics.

Medicine

  • Therapeutic Applications : Research is ongoing into its potential therapeutic applications in diseases characterized by dysregulated protease activity, such as inflammatory diseases .

Industrial Applications

  • Biotechnological Processes : Eglin C (41-49) is explored for developing protease inhibitors for various biotechnological applications.

Comparative Inhibition Potency

The following table summarizes the inhibitory activities of Eglin C (41-49) compared to other peptide fragments derived from Eglin:

Peptide FragmentInhibitory ActivityKi (μM)
Eglin C (41-49)Cathepsin G42
α-Chymotrypsin20
Eglin C (22-25)Cathepsin GNot specified
α-ChymotrypsinNot specified
Eglin C (60-63)Leukocyte elastaseNot specified

This table highlights that while Eglin C (41-49) effectively inhibits both cathepsin G and α-chymotrypsin, other fragments exhibit selective inhibition profiles.

Case Studies

Several studies have investigated the efficacy of Eglin C (41-49):

  • Okada et al. Study : This study synthesized various fragments of Eglin C to evaluate their inhibitory activities against human leukocyte elastase, cathepsin G, and α-chymotrypsin. The findings indicated that while Eglin C (41-49) showed significant inhibition against certain proteases, it lacked the robustness of the full-length protein due to its limited ability to form stable complexes under prolonged incubation .
  • Clinical Relevance : Research has demonstrated that Eglin C can modulate inflammatory processes by inhibiting enzymes involved in protein degradation during inflammation, highlighting its potential as a therapeutic agent in treating inflammatory diseases .
  • Structural Studies : Investigations into the structural aspects of Eglin C have revealed that specific amino acids within its sequence are crucial for maintaining the conformation necessary for effective enzyme interaction. For instance, residues Thr44, Asp46, and Arg48 play significant roles in stabilizing its reactive site through electrostatic and hydrogen bonds.

Mechanism of Action

Eglin c (41-49) exerts its inhibitory effects by binding to the active sites of proteases such as cathepsin G and α-chymotrypsin. The binding involves a network of non-covalent interactions, including hydrogen bonds and electrostatic interactions. This binding stabilizes the active site in a conformation that prevents substrate access, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Inhibitory Specificity and Potency

Eglin c (41-49) demonstrates varying inhibitory efficacy against different proteases, as quantified by half-maximal inhibitory concentration (IC₅₀) values:

Protease IC₅₀ (μmol/L) Reference
Chymotrypsin 0.20 ± 0.15
Bacillus licheniformis 2709 alkaline protease 0.24 ± 0.19
Bacillus subtilis PB92 alkaline protease 3.33 ± 0.47
Bacillus subtilis neutral protease 52.46 ± 0.38

Key Findings :

  • Eglin c (41-49) exhibits nanomolar-level potency against chymotrypsin and B. licheniformis 2709 protease, outperforming its activity against neutral proteases (IC₅₀ >50 μmol/L) .
  • Compared to other protease inhibitors (e.g., α1-antitrypsin), Eglin c (41-49) shows broader specificity but lower potency against serine proteases like elastase .
2.2. Structural Determinants of Activity

Mutagenesis studies highlight the importance of specific residues in Eglin c (41-49):

  • Arg48 : Mutation to alanine (R48A) reduces inhibitory activity against B. licheniformis 2709 protease by ~37-fold (IC₅₀ = 8.97 ± 0.33 μmol/L vs. wild-type 0.24 ± 0.19 μmol/L) .
  • Asn50 : Mutation to alanine (N50A) increases dissociation constant (Kd) by ~23-fold (5.98 × 10⁻⁶ mol/L vs. wild-type 2.60 × 10⁻⁷ mol/L), indicating weakened binding .

Comparison with Truncated Variants :

  • The Δ(1-8)Eglin C variant, lacking N-terminal residues, retains inhibitory activity against B. licheniformis 2709 protease (IC₅₀ = 0.30 ± 0.43 μmol/L), suggesting the N-terminus is dispensable for function but contributes to structural stability .
2.3. Stability and Functional Resilience

Eglin c (41-49) exhibits exceptional thermal stability, a hallmark of the Eglin C family. However, proteolytic degradation at the N-terminal region limits its utility in industrial applications unless stabilized . In contrast, synthetic inhibitors like PMSF (phenylmethylsulfonyl fluoride) lack this thermal resilience but offer irreversible inhibition .

Biological Activity

Eglin C (41-49) is a peptide fragment derived from the larger protein Eglin C, which is a well-known protease inhibitor. This fragment has garnered attention for its biological activity, particularly in inhibiting various proteases, including cathepsin G and α-chymotrypsin. This article delves into the biological activity of Eglin C (41-49), examining its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Overview of Eglin C (41-49)

Eglin C (41-49) consists of the amino acid sequence Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr and exhibits significant inhibitory effects on proteases. The inhibitory constants (KiK_i) for cathepsin G and α-chymotrypsin are reported to be 42 μM and 20 μM, respectively. Its mechanism of action involves binding to the active sites of these enzymes, thereby preventing substrate access and inhibiting enzymatic activity.

The primary mechanism through which Eglin C (41-49) exerts its inhibitory effects is through non-covalent interactions with the active sites of proteases. This includes:

  • Hydrogen Bonds : Stabilizing interactions between the peptide and enzyme.
  • Electrostatic Interactions : Contributing to the binding affinity and specificity.

These interactions result in the formation of an enzyme-peptide complex that effectively inhibits protease activity .

Inhibition Potency

Eglin C (41-49) has been compared with other peptide fragments derived from Eglin C. Notably:

Peptide Fragment Inhibitory Activity KiK_i (μM)
Eglin C (41-49)Cathepsin G, α-chymotrypsin42 (cathepsin G), 20 (α-chymotrypsin)
Eglin C (22-25)Cathepsin G, α-chymotrypsinNot specified
Eglin C (60-63)Leukocyte elastaseNot specified

This table illustrates that while Eglin C (41-49) effectively inhibits both cathepsin G and α-chymotrypsin, other fragments exhibit selective inhibition profiles .

Structural Studies

Research indicates that specific amino acids within the sequence are critical for maintaining the conformation necessary for effective enzyme interaction. For instance, Thr44, Asp46, and Arg48 in the full-length Eglin C stabilize its reactive site through electrostatic and hydrogen bonds. However, these stabilizing interactions are less pronounced in Eglin C (41-49), which may explain its higher KiK_i values compared to the full-length protein .

Case Studies

A study conducted by Okada et al. synthesized various fragments of Eglin C to investigate their inhibitory activities against human leukocyte elastase, cathepsin G, and α-chymotrypsin. The findings demonstrated that while Eglin C (41-49) showed significant inhibition against certain proteases, it lacked the robustness of the full-length protein due to its inability to form stable complexes under prolonged incubation .

Applications in Research and Medicine

Eglin C (41-49) has several applications:

  • Biochemistry : Utilized for studying protease inhibition mechanisms.
  • Molecular Biology : Employed in experiments focusing on protein-protein interactions.
  • Medicine : Investigated for potential therapeutic roles in diseases characterized by dysregulated protease activity.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Eglin c (41-49) to ensure reproducibility?

  • Methodological Answer : Synthesis should follow protocols for solid-phase peptide synthesis (SPPS) with detailed purification steps (e.g., HPLC) and characterization via mass spectrometry (MS) and NMR spectroscopy. Ensure purity ≥95% and document solvent systems, retention times, and spectral data. For reproducibility, include step-by-step procedures in the main text or supplementary materials, adhering to guidelines for new compound validation .

Q. How can researchers design initial biological assays to evaluate Eglin c (41-49)'s inhibitory activity against serine proteases?

  • Methodological Answer : Use enzyme kinetics assays (e.g., chromogenic substrates) under controlled pH/temperature. Include positive/negative controls (e.g., known inhibitors) and measure IC50 values. Validate results with triplicate runs and statistical analysis (e.g., ANOVA). Reference prior studies on Eglin c variants to establish baseline activity .

Q. What strategies are critical for conducting a rigorous literature review on Eglin c (41-49)'s structure-function relationships?

  • Methodological Answer : Use multidisciplinary databases (PubMed, SciFinder) with keywords like "Eglin c peptide variants," "serine protease inhibition," and "NMR structure." Prioritize peer-reviewed journals and exclude non-academic sources. Cross-reference citations in seminal papers (e.g., studies on elastase inhibition) to identify foundational work .

Advanced Research Questions

Q. How can conflicting data on Eglin c (41-49)'s thermodynamic stability be resolved using advanced biophysical techniques?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC) to compare folding stability under varying conditions (e.g., ionic strength). Replicate experiments across labs to rule out instrumentation bias. Use sensitivity analyses to assess outlier impacts, as outlined in epidemiological data frameworks .

Q. What statistical approaches are optimal for analyzing dose-response inconsistencies in Eglin c (41-49) across different cell lines?

  • Methodological Answer : Apply mixed-effects models to account for inter-cell-line variability. Use power analysis pre-study to determine sample sizes. Validate findings with bootstrap resampling and report confidence intervals. Document confounding variables (e.g., protease expression levels) per genomics research standards .

Q. How can computational modeling enhance the design of Eglin c (41-49) derivatives with improved binding kinetics?

  • Methodological Answer : Utilize molecular dynamics (MD) simulations and free-energy perturbation (FEP) to predict residue-specific interactions. Validate in silico results with surface plasmon resonance (SPR) assays. Compare computational vs. experimental ΔG values to refine force field parameters .

Q. What protocols ensure robust cross-validation of Eglin c (41-49)'s efficacy in in vivo models of inflammation?

  • Methodological Answer : Implement blinded, randomized animal studies with predefined endpoints (e.g., cytokine levels). Use orthogonal assays (e.g., histopathology and ELISA) to confirm mechanistic outcomes. Adhere to ethical guidelines for data collection and report attrition rates transparently .

Q. How should researchers address challenges in scaling up Eglin c (41-49) synthesis without compromising bioactivity?

  • Methodological Answer : Optimize SPPS cycles using microwave-assisted synthesis for higher yields. Monitor aggregation via dynamic light scattering (DLS) and adjust lyophilization protocols. Compare bioactivity of scaled batches with small-scale controls using standardized enzyme assays .

Q. Methodological Frameworks for Data Interpretation

Q. What criteria define a statistically robust analysis plan for comparative studies of Eglin c (41-49) analogs?

  • Methodological Answer : Pre-specify primary/secondary endpoints, handling of missing data (e.g., multiple imputation), and adjustment for multiple comparisons (e.g., Bonferroni correction). Include sensitivity analyses to test assumptions (e.g., linearity of dose-response) as per epidemiological best practices .

Q. How can researchers integrate findings from Eglin c (41-49) studies into broader frameworks of protease inhibitor design?

  • Methodological Answer : Conduct meta-analyses of kinetic parameters (e.g., kcat/KM) across related inhibitors. Use cheminformatics tools to map structural motifs to activity cliffs. Collaborate with crystallography groups to validate binding poses, aligning with cross-disciplinary science frameworks .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWKRDTXAJKKKX-WWRYCTMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78N12O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153564
Record name Eglin c (41-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122299-11-0
Record name Eglin c (41-49)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122299110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eglin c (41-49)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.